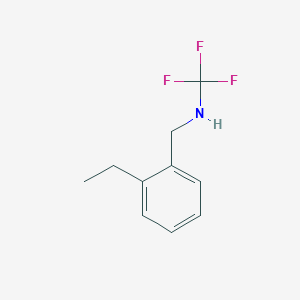
N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine, with an ethylbenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-ethylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-methylbenzyl)-1,1,1-trifluoromethanamine
- N-(2-ethylphenyl)-1,1,1-trifluoromethanamine
- N-(2-ethylbenzyl)-1,1,1-difluoromethanamine
Uniqueness
N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
N-[(2-ethylphenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3 |
InChIキー |
ARORUVHOKOAROA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















